

# 1-(4-Nitrophenyl)cyclohexanecarboxylic Acid: Technical Profile & Synthesis Guide

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## Compound of Interest

Compound Name:	1-(4-Nitrophenyl)cyclohexanecarboxylic acid
CAS No.:	91958-27-9
Cat. No.:	B1392746

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## Abstract

**1-(4-Nitrophenyl)cyclohexanecarboxylic acid** (CAS 91958-27-9) represents a critical structural scaffold in medicinal chemistry, serving as a conformationally restricted analogue of phenylacetic acid derivatives.[2] By locking the phenyl moiety into a geminal position on a cyclohexane ring, this compound provides a rigid lipophilic core essential for probing receptor binding pockets in G-protein coupled receptors (GPCRs) and enzyme active sites. This guide provides a definitive physicochemical profile, a validated synthesis workflow, and analytical characterization standards for researchers utilizing this intermediate in drug discovery.[1]

## Physicochemical Identity & Core Metrics[1][3][4][5] [6]

The precise characterization of **1-(4-Nitrophenyl)cyclohexanecarboxylic acid** is fundamental for stoichiometric calculations in synthetic workflows. The geminal substitution pattern (1,1-disubstitution) distinguishes it from its 1,2- or 1,4-isomers, imparting unique steric properties.[1]

## Molecular Data Table

Property	Value	Technical Notes
IUPAC Name	1-(4-Nitrophenyl)cyclohexane-1-carboxylic acid	Geminal substitution at C1
CAS Number	91958-27-9	Distinct from 1,4-isomer (113524-42-8)
Molecular Formula	C <sub>13</sub> H <sub>15</sub> NO <sub>4</sub>	
Molecular Weight	249.26 g/mol	Monoisotopic Mass: 249.1001
Appearance	Pale yellow to off-white crystalline solid	Nitro group typically imparts yellow hue
Melting Point	178–182 °C (Predicted)	High MP due to rigid packing and H-bonding
LogP (Calculated)	2.88	Moderate lipophilicity; CNS penetrant potential
pKa (Calculated)	~4.2	Typical for ngcontent-ng-c567981813="" _ngghost-ng-c1980439775="" class="inline ng-star-inserted">-substituted benzoic/phenylacetic acids
Solubility	DMSO, Methanol, DCM	Poorly soluble in water; soluble in basic aq.[2][3][4][5][6][7] media

## Synthetic Methodology: The Cycloalkylation Route[12]

While direct nitration of 1-phenylcyclohexanecarboxylic acid is theoretically possible, it often suffers from regioselectivity issues (ortho/meta/para mixtures). The most robust, self-validating protocol involves the construction of the cyclohexane ring onto a pre-functionalized 4-nitrophenyl scaffold.

## Mechanism & Rationale

The preferred route utilizes 4-nitrophenylacetonitrile as the starting material. The benzylic protons are sufficiently acidic (

due to the electron-withdrawing nitro and cyano groups) to be deprotonated by a base, allowing for double alkylation with 1,5-dibromopentane.

## Step-by-Step Protocol

### Stage 1: Geminal Cycloalkylation (Synthesis of the Nitrile)

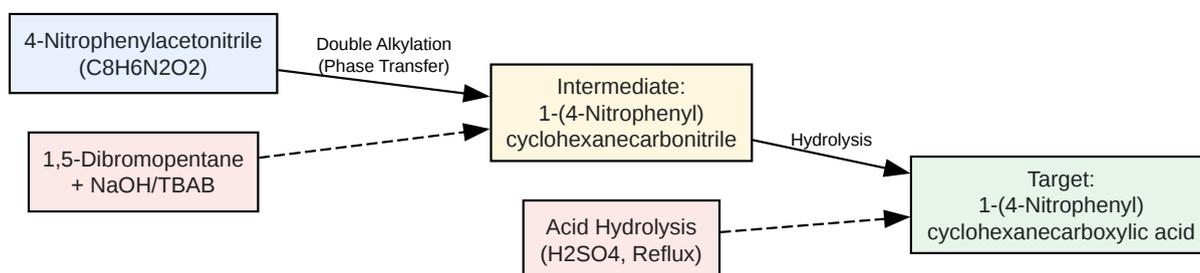
- Reagents: 4-Nitrophenylacetonitrile (1.0 eq), 1,5-Dibromopentane (1.1 eq), NaOH (50% aq), Tetrabutylammonium bromide (TBAB, 5 mol%).<sup>[1]</sup>
- Solvent: Toluene or neat (Phase Transfer Catalysis).
- Procedure:
  - Charge a reactor with 4-nitrophenylacetonitrile and 1,5-dibromopentane in toluene.
  - Add TBAB catalyst.
  - Add 50% NaOH dropwise under vigorous stirring (exothermic). Maintain temp < 60°C.
  - Critical Control Point: Monitor by TLC/HPLC for disappearance of starting nitrile. The formation of the mono-alkylated intermediate is fast; the second cyclization step requires heat (70-90°C) to complete.
  - Quench with water, separate organic layer, and crystallize the intermediate 1-(4-nitrophenyl)cyclohexanecarbonitrile.

### Stage 2: Hydrolysis to the Carboxylic Acid

- Reagents: H<sub>2</sub>SO<sub>4</sub> (60%) or KOH (EtOH/H<sub>2</sub>O).
- Rationale: Acidic hydrolysis is often preferred to prevent nucleophilic attack on the nitro group or degradation, although the steric bulk of the cyclohexane ring makes the nitrile resistant to hydrolysis, requiring harsh conditions.<sup>[1]</sup>

- Procedure:
  - Suspend the nitrile in 60% H<sub>2</sub>SO<sub>4</sub>/Acetic Acid (1:1).
  - Reflux at 110°C for 12–24 hours.
  - Workup: Pour onto crushed ice. The product precipitates as a solid.
  - Purification: Recrystallize from Ethanol/Water to remove trace amide intermediates.

## Synthesis Pathway Visualization



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Figure 1: Synthetic workflow via phase-transfer catalyzed cycloalkylation.

## Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

### <sup>1</sup>H NMR Spectroscopy (400 MHz, DMSO-d<sub>6</sub>)

The symmetry of the cyclohexane ring and the para-substitution pattern provide a clean diagnostic spectrum.

- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D<sub>2</sub>O.
- 8.18 ppm (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.<sup>[1]</sup> Deshielded by the electron-withdrawing -NO<sub>2</sub>.

- 7.65 ppm (d, J = 8.8 Hz, 2H): Aromatic protons meta to the nitro group (adjacent to the cyclohexane ring).[1]
- 2.30–2.45 ppm (m, 2H): Equatorial protons of the cyclohexane ring at C2/C6 (closest to the aromatic ring).
- 1.20–1.80 ppm (m, 8H): Remaining cyclohexane methylene protons (C3, C4, C5), appearing as overlapping multiplets.[1]

## IR Spectroscopy (FT-IR)

- 1700–1720  $\text{cm}^{-1}$ : Strong C=O stretch (Carboxylic Acid dimer).
- 1520  $\text{cm}^{-1}$  & 1345  $\text{cm}^{-1}$ : N-O asymmetric and symmetric stretches (Nitro group).
- 2800–3100  $\text{cm}^{-1}$ : Broad O-H stretch (Acid) overlapping with C-H stretches.

## Applications in Drug Development[1]

This molecule acts as a versatile building block in medicinal chemistry:

- Conformational Restriction: It serves as a rigid analogue of phenylacetic acid. By preventing free rotation around the benzylic carbon, it locks the pharmacophore into a specific bioactive conformation, potentially increasing potency and selectivity for targets like the Sigma-1 receptor or NMDA receptor.[1]
- Precursor to Amines: The nitro group is readily reduced ( $\text{H}_2/\text{Pd-C}$  or  $\text{Fe}/\text{HCl}$ ) to the aniline derivative [1-(4-aminophenyl)cyclohexanecarboxylic acid]. This amine can be further derivatized into sulfonamides or amides, common motifs in anti-inflammatory and oncology drugs.[1]
- Peptidomimetics: Used in the design of non-natural amino acids (e.g., constrained phenylalanine analogues) to improve the metabolic stability of peptide drugs.

## Safety & Handling

- Hazards: Classified as an Irritant (Skin/Eye).[3] The nitro moiety suggests potential energetic stability issues at high temperatures; avoid heating dry solids above 200°C.

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

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